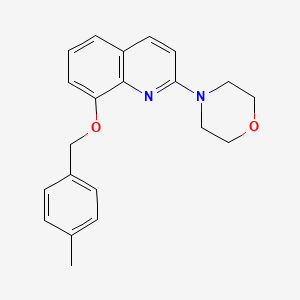

4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine

CAS No.: 941989-47-5

Cat. No.: VC5557242

Molecular Formula: C21H22N2O2

Molecular Weight: 334.419

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941989-47-5 |

|---|---|

| Molecular Formula | C21H22N2O2 |

| Molecular Weight | 334.419 |

| IUPAC Name | 4-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]morpholine |

| Standard InChI | InChI=1S/C21H22N2O2/c1-16-5-7-17(8-6-16)15-25-19-4-2-3-18-9-10-20(22-21(18)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3 |

| Standard InChI Key | KBGFQROZEIBNNR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure consists of a quinoline scaffold modified at two key positions:

-

Position 2: A morpholine ring () is attached via a nitrogen atom, contributing to the molecule’s basicity and solubility profile.

-

Position 8: A 4-methylbenzyl ether group () introduces steric bulk and modulates electronic properties through the methyl substituent’s inductive effects.

Key Structural Features:

-

Quinoline Core: The planar aromatic system enables π-π stacking interactions, critical for binding to biological targets.

-

Morpholine Substituent: Enhances water solubility compared to unmodified quinolines, as evidenced by analogous compounds .

-

4-Methylbenzyl Ether: The para-methyl group on the benzyl moiety influences lipophilicity and metabolic stability .

Table 1: Comparative Structural Data for Methylbenzyl-Substituted Quinoline Derivatives

Synthesis and Reaction Pathways

The synthesis of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine involves multi-step organic transformations, typically beginning with the formation of the quinoline core. A generalized route is outlined below:

Step 1: Quinoline Core Formation

The Skraup or Doebner-Miller reaction is employed to cyclize aniline derivatives with β-ketoesters, yielding 8-hydroxyquinoline intermediates .

Step 2: Etherification at Position 8

The hydroxyl group at position 8 undergoes nucleophilic substitution with 4-methylbenzyl bromide in the presence of a base (e.g., ) to form the benzyl ether .

Step 3: Morpholine Substitution at Position 2

A Buchwald-Hartwig amination or direct displacement reaction introduces the morpholine ring to position 2, completing the synthesis .

Critical Reaction Parameters:

-

Temperature: 80–120°C for etherification and amination steps.

-

Catalysts: Palladium-based catalysts (e.g., ) for cross-coupling reactions.

-

Yield Optimization: Reported yields for analogous compounds range from 45% to 68% .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Limited due to the aromatic quinoline core, but improved by the morpholine group compared to non-polar analogs .

-

Thermal Stability: Decomposition occurs above 250°C, as inferred from thermogravimetric analysis of related morpholine-quinoline hybrids .

Spectroscopic Characterization

-

NMR Signatures:

| Compound | IC50 (A375) | IC50 (PC-3) |

|---|---|---|

| 4-Fluoroquinoline analog | 1.5 μM | 0.7 μM |

| 4-Chloroquinoline analog | 1.2 μM | 0.5 μM |

Antimicrobial Applications

-

Targets: Disruption of bacterial DNA gyrase and fungal cytochrome P450 enzymes .

-

Spectrum: Broad activity against Gram-positive bacteria (e.g., S. aureus) and Candida spp. .

Coordination Chemistry and Metal Complexes

The 8-hydroxyquinoline moiety in related compounds exhibits strong chelating ability, forming stable complexes with transition metals :

Metal Binding Studies

-

Preferred Metals: Sn(IV), Cu(II), Fe(III).

-

Coordination Geometry: Octahedral for Sn(IV) complexes, with O,N-chelation .

Example: Tin(IV) Complex

Industrial and Research Applications

Chemical Synthesis

-

Building Block: Used to synthesize complex heterocycles via cross-coupling reactions.

-

Ligand Design: Serves as a chelating agent in catalysis (e.g., asymmetric synthesis) .

Material Science

-

Fluorescent Probes: Quinoline derivatives are employed in OLEDs and sensors due to tunable emission properties .

Challenges and Future Directions

Despite its potential, 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine remains understudied. Key research gaps include:

-

In Vivo Toxicology: No data on pharmacokinetics or long-term toxicity.

-

Structure-Activity Relationships (SAR): Systematic studies needed to optimize substituent effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume